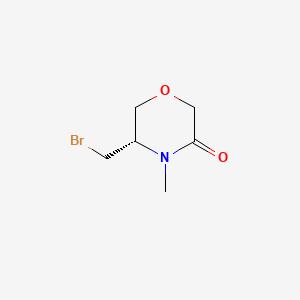
(5S)-5-(bromomethyl)-4-methylmorpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-5-(bromomethyl)-4-methylmorpholin-3-one is a synthetic compound that has been used in a variety of scientific applications. It is a highly stable and versatile compound that has a variety of uses in organic chemistry and biochemistry.
科学研究应用
((5S)-5-(bromomethyl)-4-methylmorpholin-3-one)-5-(bromomethyl)-4-methylmorpholin-3-one has been used in a variety of scientific research applications. It has been used to study the effects of brominated compounds on the environment, as well as to investigate the biological activity of brominated compounds. It has also been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in a variety of reactions.
作用机制
((5S)-5-(bromomethyl)-4-methylmorpholin-3-one)-5-(bromomethyl)-4-methylmorpholin-3-one is a highly stable compound that is capable of forming strong bonds with various molecules. It is capable of forming covalent bonds with other molecules, as well as forming hydrogen bonds and van der Waals interactions. These interactions allow (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one to bind to other molecules and affect their activity.
Biochemical and Physiological Effects
(this compound)-5-(bromomethyl)-4-methylmorpholin-3-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. In addition, (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one has been found to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
((5S)-5-(bromomethyl)-4-methylmorpholin-3-one)-5-(bromomethyl)-4-methylmorpholin-3-one has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a highly stable compound that is capable of forming strong bonds with other molecules. This allows it to be used in a variety of experiments without the need for additional stabilizing agents. Additionally, it is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one can be toxic if ingested and should be handled with caution.
未来方向
There are a number of potential future directions for ((5S)-5-(bromomethyl)-4-methylmorpholin-3-one)-5-(bromomethyl)-4-methylmorpholin-3-one. One potential direction is the development of new synthetic methods for the synthesis of (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one. Additionally, further research could be conducted to explore the potential therapeutic applications of (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one, such as its use as an anti-inflammatory or antioxidant agent. Finally, further research could be conducted to explore the potential environmental applications of (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one, such as its use as a biodegradable pesticide.
合成方法
((5S)-5-(bromomethyl)-4-methylmorpholin-3-one)-5-(bromomethyl)-4-methylmorpholin-3-one can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylmorpholine and bromomethyl bromide. This reaction produces (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one in high yields. Other methods used to synthesize (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one include the reaction of 4-methylmorpholine and bromoacetaldehyde, the reaction of 4-methylmorpholine and bromoacetic acid, and the reaction of 4-methylmorpholine and bromoacetamide.
属性
IUPAC Name |
(5S)-5-(bromomethyl)-4-methylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPVFFXBMWWBDV-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COCC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](COCC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
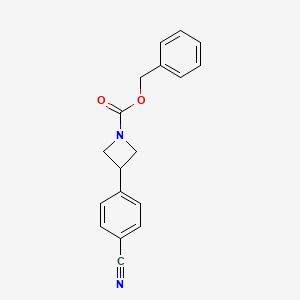
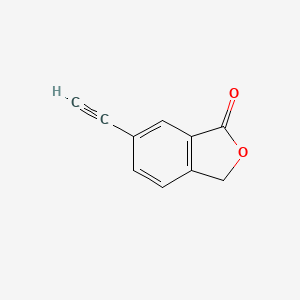
![methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B6608600.png)
![7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6608603.png)
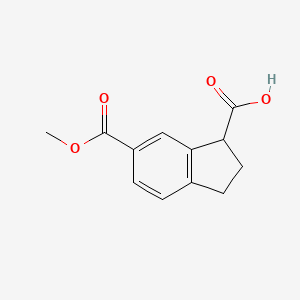
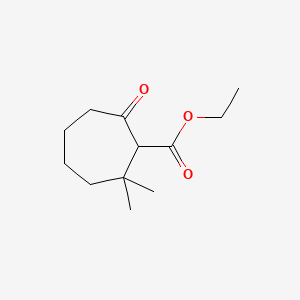
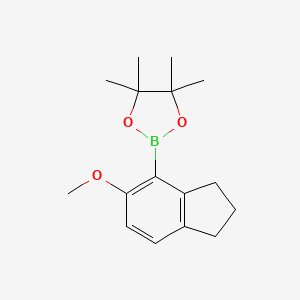
![6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608627.png)
![6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608634.png)
![6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol](/img/structure/B6608645.png)

![4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6608663.png)
![1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6608665.png)

